N-[4-[(6-methoxy-2-methylpyridin-3-yl)amino]cyclohexyl]acetamide
Description
N-[4-[(6-methoxy-2-methylpyridin-3-yl)amino]cyclohexyl]acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with an acetamide group and a methoxy-methylpyridinylamino moiety, which contributes to its distinctive properties.
Properties
IUPAC Name |
N-[4-[(6-methoxy-2-methylpyridin-3-yl)amino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-10-14(8-9-15(16-10)20-3)18-13-6-4-12(5-7-13)17-11(2)19/h8-9,12-13,18H,4-7H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGCCUOBHMZYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)NC2CCC(CC2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(6-methoxy-2-methylpyridin-3-yl)amino]cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes:
Formation of the Pyridinylamino Intermediate: This step involves the reaction of 6-methoxy-2-methylpyridine with an appropriate amine under controlled conditions to form the pyridinylamino intermediate.
Cyclohexylation: The intermediate is then reacted with cyclohexylamine in the presence of a suitable catalyst to introduce the cyclohexyl group.
Acetylation: Finally, the compound undergoes acetylation using acetic anhydride or acetyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(6-methoxy-2-methylpyridin-3-yl)amino]cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to modify the pyridinyl ring or the acetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridinyl ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted carboxylic acids, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-[(6-methoxy-2-methylpyridin-3-yl)amino]cyclohexyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-[(6-methoxy-2-methylpyridin-3-yl)amino]cyclohexyl]acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[4-[(6-methoxy-2-methylpyridin-3-yl)amino]cyclohexyl]acetamide: can be compared with other pyridinylamino and cyclohexylacetamide derivatives.
Piperidine Derivatives: These compounds share structural similarities and are widely studied for their pharmacological properties.
Aminopyrimidine Derivatives: These compounds also feature nitrogen-containing heterocycles and exhibit diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy-methylpyridinylamino moiety with a cyclohexylacetamide structure makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
